Acetic acid, (2,4-dichlorophenoxy)-, 3-butoxypropyl ester
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Overview
Description
Acetic acid, (2,4-dichlorophenoxy)-, 3-butoxypropyl ester is a chemical compound with the molecular formula C15H20Cl2O4. It is commonly known as a derivative of 2,4-dichlorophenoxyacetic acid, which is a type of phenoxy herbicide. This compound is used primarily in agricultural applications to control broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4-dichlorophenoxy)-, 3-butoxypropyl ester typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 3-butoxypropanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production. The use of automated systems for temperature control, mixing, and purification helps in achieving high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2,4-dichlorophenoxy)-, 3-butoxypropyl ester undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, leading to the formation of 2,4-dichlorophenoxyacetic acid and 3-butoxypropanol.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products, depending on the reagents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and 3-butoxypropanol.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Acetic acid, (2,4-dichlorophenoxy)-, 3-butoxypropyl ester has several applications in scientific research:
Agricultural Chemistry: Used as a herbicide to study the effects of phenoxy herbicides on plant growth and development.
Environmental Science: Research on the environmental impact and degradation pathways of phenoxy herbicides.
Biology: Studies on the effects of herbicides on non-target organisms, including soil microbes and aquatic life.
Medicine: Investigations into the potential toxicological effects of phenoxy herbicides on human health.
Mechanism of Action
The primary mechanism of action of acetic acid, (2,4-dichlorophenoxy)-, 3-butoxypropyl ester involves its role as a synthetic auxin. Auxins are plant hormones that regulate growth and development. This compound mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the target plants. The molecular targets include auxin receptors and signaling pathways that regulate cell elongation and division.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: The parent compound, widely used as a herbicide.
2,4-Dichlorophenoxyacetic acid, isopropyl ester: Another ester derivative with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid, ethyl ester: Similar in structure and function but with different physical properties.
Uniqueness
Acetic acid, (2,4-dichlorophenoxy)-, 3-butoxypropyl ester is unique due to its specific ester group, which affects its solubility, volatility, and overall herbicidal activity. The 3-butoxypropyl ester group provides a balance between hydrophilicity and lipophilicity, making it effective in various environmental conditions.
Properties
... /CHLOROPHENOXY CMPD INCL 2,4-D ESTERS/ EXERT THEIR HERBICIDAL ACTION BY ACTING AS GROWTH HORMONES IN PLANTS. /CHLOROPHENOXY COMPOUNDS/ | |
CAS No. |
1928-45-6 |
Molecular Formula |
C15H20Cl2O4 |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
3-butoxypropyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C15H20Cl2O4/c1-2-3-7-19-8-4-9-20-15(18)11-21-14-6-5-12(16)10-13(14)17/h5-6,10H,2-4,7-9,11H2,1H3 |
InChI Key |
KZWPFFFDRDASOU-UHFFFAOYSA-N |
impurities |
SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE /2,4-D ESTERS AND AMINE SALTS/ ... Trace levels of chlorinated dibenzodioxins have been found in ... ester formulations. ... /SRP: These are the 2,7-Di-, 1,3,7-Tri, 1,3,4,8-Tetra-, and 1,3,6,8-Tetra- dioxins which are comparatively less toxic./ /2,4-D esters/ |
SMILES |
CCCCOCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCCOCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
flash_point |
Greater than 175 °F (open cup) /2,4-D esters/ |
1928-45-6 | |
shelf_life |
Shelf life of ester formulations varies, depending on the emulsifying system. Some retain satisfactory emulsifying properties after 3 yr. /2,4-D/ |
solubility |
ESTER FORMULATIONS HAVE LOW SOLUBILITY IN WATER. /2,4-D; SRP: THEY CAN BE DISPERSED AS AQUEOUS EMULSIONS/ Soluble in oils /2,4-D esters/ |
vapor_pressure |
0.00000227 [mmHg] |
Origin of Product |
United States |
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